Predictable Basicity Reduction: pKa Shift of ~0.8 Units Relative to Butan-1-amine for Optimized CNS Permeability
The conjugate acid of 3-fluorobutan-1-amine exhibits a predicted pKa approximately 0.8 units lower than that of butan-1-amine (pKa 10.59 [1]), based on the consistent acidification observed in 3-fluorocyclobutylamines relative to their non-fluorinated parent amines [2]. This shift is smaller than the ~2 unit decrease induced by 2-fluoro substitution (β-fluorination) as exemplified by β,β,β-trifluoroethylamine (pKa 5.7) versus ethylamine (pKa >10) [3]. The intermediate basicity of the 3-fluoro regioisomer offers a favorable balance for CNS drugs, where pKa values between 6 and 10 are often targeted to optimize membrane permeation and avoid lysosomal trapping [4].
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | Predicted pKa ≈ 9.8 (class-level inference from 3-fluorocyclobutylamine shift of -0.8 units) |
| Comparator Or Baseline | Butan-1-amine: pKa = 10.59 (experimental); 2-Fluoro regioisomer: predicted pKa ≈ 8.5-9.0 |
| Quantified Difference | ΔpKa ≈ -0.8 vs butan-1-amine; ΔpKa ≈ +0.8-1.3 vs 2-fluoro analog |
| Conditions | Predicted based on inductive effect model; validated experimentally in 3-fluorocyclobutylamine system |
Why This Matters
The moderate pKa depression maintains sufficient aqueous solubility of the protonated species while reducing basicity enough to improve passive membrane permeability compared to unsubstituted alkylamines.
- [1] n-Butylamine. Wikipedia. pKa of protonated form = 10.59. https://en.wikipedia.org/wiki/N-Butylamine View Source
- [2] Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. J. Fluor. Chem. 2015. pKa acidification by ~0.8 units vs non-fluorinated parent. View Source
- [3] Fuller RW, Molloy BB. The Effect of Aliphatic Fluorine on Amine Drugs. ACS Symp. Ser. 1976;28:77-93. View Source
- [4] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach. ACS Chem. Neurosci. 2010;1(6):435-449. View Source
